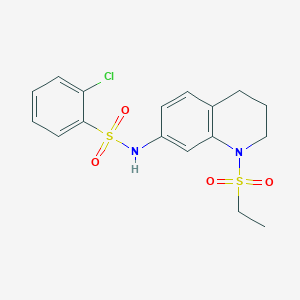

2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The unique structure of this compound, which includes a chloro group, an ethylsulfonyl group, and a tetrahydroquinoline moiety, contributes to its distinct chemical and biological properties.

Mecanismo De Acción

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .

Mode of Action

The compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation in tumor cells, which can lead to cell death .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This pathway is upregulated in tumor cells due to hypoxia, leading to an acidic extracellular environment and alkaline intracellular pH . By inhibiting CA IX, the compound disrupts this pH balance, which can inhibit tumor growth .

Result of Action

The compound has shown significant anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . It has been observed to induce apoptosis in MDA-MB-231 cells .

Action Environment

The action of the compound is influenced by the tumor microenvironment. Hypoxia, or low oxygen levels, in solid tumors leads to overexpression of CA IX . Therefore, the efficacy of the compound may be enhanced in hypoxic conditions.

Métodos De Preparación

The synthesis of 2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :

Formation of the tetrahydroquinoline moiety: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.

Introduction of the ethylsulfonyl group: This step involves the reaction of the tetrahydroquinoline intermediate with ethylsulfonyl chloride in the presence of a base, such as triethylamine.

Sulfonamide formation: The final step involves the reaction of the chlorinated intermediate with benzenesulfonamide under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Análisis De Reacciones Químicas

2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction: The ethylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide, depending on the reagents and conditions used.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Similar compounds to 2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide include other benzenesulfonamide derivatives, such as:

N-(4-sulfamoylphenyl)acetamide: This compound also contains a sulfonamide group and has been studied for its antimicrobial properties.

4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: This derivative has shown potential as an anticancer agent by inhibiting carbonic anhydrase.

N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide: This compound has been investigated for its enzyme inhibitory properties and potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Actividad Biológica

2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining a benzenesulfonamide core and a tetrahydroquinoline moiety, which may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 348.87 g/mol |

| CAS Number | Not specified |

| Functional Groups | Chlorine, sulfonamide, ethylsulfonyl |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroquinoline Moiety: Cyclization of an appropriate precursor under acidic conditions.

- Introduction of the Ethylsulfonyl Group: Reaction with ethylsulfonyl chloride in the presence of a base.

- Sulfonamide Formation: Reaction with benzenesulfonamide under basic conditions to yield the target compound.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed:

- Cell Lines Tested: MDA-MB-231 (triple-negative breast cancer), MCF-7 (estrogen receptor-positive breast cancer), and MCF-10A (normal breast cell line).

- Inhibitory Concentration (IC50): The compound exhibited IC50 values ranging from 1.52 to 6.31 μM against cancer cell lines, indicating a selective toxicity towards cancer cells compared to normal cells (selectivity ratios of 5.5 to 17.5) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Testing Method: Standard disc diffusion and broth microdilution methods were employed.

- Results: It showed promising activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound was assessed for anti-inflammatory effects:

- Methodology: The carrageenan-induced rat paw edema model was utilized.

- Findings: The compound demonstrated significant anti-inflammatory effects comparable to standard anti-inflammatory drugs .

Case Study 1: Anticancer Efficacy

In a controlled study involving breast cancer cell lines:

- Objective: To evaluate the cytotoxic effects of the compound on different cell lines.

- Outcome: The results indicated that the compound significantly inhibited cell proliferation in cancerous cells while showing minimal effects on normal cells.

Case Study 2: Antimicrobial Assessment

A study focused on evaluating the antimicrobial efficacy against common pathogens:

- Pathogens Tested: Staphylococcus aureus and Escherichia coli.

- Results: The compound displayed effective inhibition zones and low minimum inhibitory concentrations (MIC), highlighting its potential as a therapeutic agent against infections.

Propiedades

IUPAC Name |

2-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S2/c1-2-25(21,22)20-11-5-6-13-9-10-14(12-16(13)20)19-26(23,24)17-8-4-3-7-15(17)18/h3-4,7-10,12,19H,2,5-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKZHTQRKSXRPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.